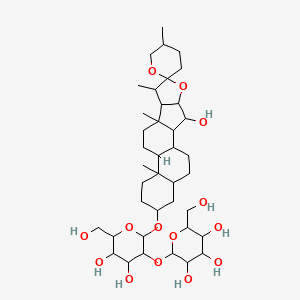

Anemarrhenasaponin III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O14/c1-17-7-12-39(48-16-17)18(2)25-33(53-39)29(44)26-21-6-5-19-13-20(8-10-37(19,3)22(21)9-11-38(25,26)4)49-36-34(31(46)28(43)24(15-41)51-36)52-35-32(47)30(45)27(42)23(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEHHXRFTMAICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anemarrhenasaponin III: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of Anemarrhenasaponin III for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant used in traditional Chinese medicine. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound belongs to the spirostanol class of steroidal saponins. Its structure is characterized by a C27 steroidal aglycone linked to a sugar moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₄O₁₄ | --INVALID-LINK-- |

| Molecular Weight | 756.92 g/mol | --INVALID-LINK-- |

| CAS Number | 163047-23-2 | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, methanol, and ethanol. | --INVALID-LINK-- |

| Purity | >98% (HPLC) | --INVALID-LINK-- |

Spectroscopic Data:

Table 2: Expected Spectroscopic Characteristics of this compound

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to steroidal protons, including characteristic methyl singlets. Signals for the sugar moiety protons in the anomeric region (δ 4.5-5.5 ppm). |

| ¹³C-NMR | Resonances for the 27 carbons of the steroidal skeleton and the carbons of the sugar units. The spiroketal carbon (C-22) typically appears around δ 109-110 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. Fragmentation patterns can provide information about the aglycone and the sugar sequence. |

| Infrared (IR) Spectroscopy | Absorption bands for hydroxyl groups (~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching vibrations in the fingerprint region. |

Biological Activities and Therapeutic Potential

Saponins from Anemarrhena asphodeloides, including compounds structurally related to this compound, have been reported to possess a range of biological activities. These include anti-inflammatory, neuroprotective, and anti-cancer effects.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of saponins from Anemarrhena asphodeloides. For instance, Anemarsaponin B, a structurally similar saponin, has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] The proposed mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1]

Neuroprotective Effects

The neuroprotective potential of saponins is an active area of research. Timosaponin AIII, another related saponin from the same plant, has been shown to ameliorate learning and memory deficits in animal models.[2] The mechanisms underlying these effects are thought to involve the inhibition of acetylcholinesterase and the suppression of neuroinflammation.[2] Furthermore, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of neuronal survival and is a potential target for neuroprotective agents.[3][4][5][6] It is plausible that this compound may also exert neuroprotective effects through modulation of this pathway.

Experimental Protocols

Extraction and Isolation of Saponins from Anemarrhena asphodeloides

The following is a general protocol for the extraction and isolation of saponins from the rhizomes of Anemarrhena asphodeloides.[7]

Detailed Protocol:

-

Extraction: The dried and powdered rhizomes are extracted with hot water (e.g., 3 x 2 hours). The aqueous extracts are combined and concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to column chromatography over a suitable stationary phase (e.g., silica gel or reversed-phase C18). Elution is performed with a gradient of solvents (e.g., chloroform-methanol-water or methanol-water).

-

Purification: Fractions containing the saponins of interest are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.[8][9][10]

Materials:

-

96-well cell culture plates

-

Cells of interest (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Measurement by ELISA

This protocol describes a sandwich ELISA to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[11][12][13][14]

Materials:

-

ELISA plate pre-coated with capture antibody

-

Cell culture supernatants (from cells treated with this compound and/or a stimulant like LPS)

-

Detection antibody (biotin-conjugated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Sample Addition: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate four times with wash buffer.

-

Detection Antibody: Add 100 µL of detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.[15][16][17][18][19]

Materials:

-

Cell lysates (from treated and untreated cells)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-total-IκBα, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and neuroprotection. This technical guide provides a summary of its chemical and physical properties, along with its known biological activities and relevant experimental protocols. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical studies. The detailed methodologies and structured data presented here aim to facilitate future investigations into this intriguing molecule.

References

- 1. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/Akt and mTOR/p70S6K pathways mediate neuroprotectin D1-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotrophin-3-induced PI-3 kinase/Akt signaling rescues cortical neurons from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mesgenbio.com [mesgenbio.com]

- 10. broadpharm.com [broadpharm.com]

- 11. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytokine Elisa [bdbiosciences.com]

- 13. biocompare.com [biocompare.com]

- 14. biocompare.com [biocompare.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

- 19. researchgate.net [researchgate.net]

Anemarrhenasaponin III: A Deep Dive into its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin III, also known as Timosaponin A-III, is a spirostanol steroidal saponin that has garnered significant attention in the scientific community for its diverse pharmacological activities. As a key bioactive constituent isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a perennial herb belonging to the Liliaceae family, this compound has been a subject of extensive research in traditional and modern medicine. This technical guide provides an in-depth exploration of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and a comprehensive overview of its proposed biosynthetic pathway.

Natural Sources and Quantitative Data

The primary and most well-documented natural source of this compound is the rhizome of Anemarrhena asphodeloides. The concentration of this saponin can vary depending on the extraction method and the solvent system used. The following table summarizes the quantitative data reported in the literature for the content of this compound in Anemarrhena asphodeloides rhizome extracts.

| Extraction Method | Solvent System | This compound Concentration | Reference |

| Saponin extract | Not specified | 11.03 mg/mL | [1] |

| 70% Methanol extract | 70% Methanol | 12.2 mg/g of extract | |

| n-Butanol fraction of 70% Methanol extract | n-Butanol | 40.0 mg/g of fraction | |

| Hot water extraction followed by purification | EtOAc, n-BuOH, H2O | Total saponin content > 6% | [2] |

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from the dried rhizomes of Anemarrhena asphodeloides involves the following steps:

-

Powdering and Extraction: The dried rhizomes are pulverized into a fine powder. The powdered material is then subjected to extraction with hot water under reflux. This process is typically repeated multiple times to ensure maximum extraction efficiency.

-

Solvent Partitioning: The combined aqueous extracts are concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH). The steroidal saponins, including this compound, are enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol soluble fraction is subjected to various chromatographic techniques for the isolation of pure this compound. These techniques may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like chloroform-methanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method for the final purification of the compound.

-

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantitative determination of this compound in plant extracts. A typical HPLC method involves:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system is often employed, typically consisting of a mixture of acetonitrile and water.

-

Detection: UV detection at a wavelength of around 203 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a standard of known concentration.

Biosynthesis of this compound

The biosynthesis of steroidal saponins, including this compound, is a complex multi-step process that begins with primary metabolites. While the complete and specific enzymatic pathway for this compound has not been fully elucidated, a proposed pathway can be constructed based on the well-established general biosynthesis of steroidal saponins in plants.[3]

The biosynthesis can be broadly divided into three main stages:

-

Formation of the Isoprenoid Precursor: The initial building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids.

-

Assembly and Cyclization of the Steroidal Backbone: IPP and DMAPP are condensed to form squalene, which is then epoxidized to 2,3-oxidosqualene. This intermediate is cyclized by cycloartenol synthase to form cycloartenol, a key precursor for phytosterols. Through a series of enzymatic reactions, cycloartenol is converted to cholesterol or β-sitosterol, which serves as the fundamental backbone for steroidal saponins.

-

Modification of the Steroidal Backbone: The cholesterol or β-sitosterol backbone undergoes a series of modifications, including hydroxylation, oxidation, and glycosylation, to yield the diverse range of steroidal saponins. These reactions are primarily catalyzed by two major enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the regio- and stereospecific hydroxylation and oxidation of the steroidal skeleton.

-

UDP-dependent Glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the aglycone, forming the glycosidic bonds that are characteristic of saponins. The identification of a C-glycosyltransferase in Anemarrhena asphodeloides suggests its potential role in the glycosylation steps of saponin biosynthesis in this plant.[4]

-

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. A thorough understanding of its natural sources, efficient methods for its extraction and quantification, and a detailed knowledge of its biosynthetic pathway are crucial for its future development as a pharmaceutical agent. This guide provides a comprehensive overview of the current state of knowledge, offering valuable insights for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Further research aimed at elucidating the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound will be instrumental in enabling its biotechnological production and optimizing its therapeutic applications.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the catalytic function and active sites of a novel C-glycosyltransferase from Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

Anemarrhenasaponin III: A Technical Guide to its Discovery, Isolation, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin III, more commonly known in contemporary scientific literature as Timosaponin AIII, is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge. This document provides a comprehensive overview of the historical discovery, detailed isolation methodologies, and the molecular signaling pathways modulated by this pharmacologically significant compound. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Discovery and Historical Context

The journey to the characterization of this compound is intertwined with the broader investigation of steroidal saponins from Anemarrhena asphodeloides, a plant with a long history in traditional Chinese medicine. While the specific nomenclature "this compound" is used, the compound is widely identified as Timosaponin AIII in the majority of modern research.

Early phytochemical explorations of Anemarrhena asphodeloides led to the isolation and characterization of numerous steroidal saponins. A pivotal moment in the history of compounds structurally related to this compound was the isolation of a new glycoside, pseudoprototimosaponin AIII , in 1993. This compound was isolated through hypoglycemic activity-guided fractionation of a hot-water extract of the rhizomes.

Subsequent research has focused on Timosaponin AIII as a key bioactive constituent, with numerous studies elucidating its various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Isolation and Purification Protocols

The isolation of this compound from Anemarrhena asphodeloides rhizomes can be achieved through several methods, from traditional chromatographic techniques to more advanced enzymatic conversions.

General Extraction and Fractionation

A common initial step involves the extraction of total saponins from the dried and powdered rhizomes.

-

Protocol:

-

The dried rhizomes of Anemarrhena asphodeloides are refluxed with hot water.

-

The resulting aqueous extract is then partitioned successively with ethyl acetate and n-butanol.

-

The n-butanol fraction, which is enriched with saponins, is concentrated under vacuum.

-

From 100g of a 70% methanol extract, approximately 21.8g of a saponin-enriched n-butanol fraction can be obtained[1].

Chromatographic Purification

The saponin-enriched fraction is further purified using various chromatographic techniques.

-

Protocol:

-

The n-butanol fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol-water.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

-

Final purification is often achieved using preparative high-performance liquid chromatography (HPLC).

-

Enzymatic Transformation for Improved Yield

A significant advancement in the production of this compound involves the enzymatic conversion of a more abundant precursor, Timosaponin BII. This method dramatically increases the yield of the target compound.

-

Protocol:

-

A crude extract of Anemarrhena asphodeloides rhizomes is prepared.

-

β-D-glycosidase is added to the crude extract to catalyze the transformation of Timosaponin BII into Timosaponin AIII.[2][3]

-

The reaction mixture is incubated under optimized conditions (e.g., specific pH and temperature).

-

Following the enzymatic reaction, the product is purified using macroporous resin column chromatography, preparative liquid chromatography, and crystallization.

-

This five-step method, incorporating enzymatic transformation, has been reported to yield approximately 7 grams of high-purity (>97%) Timosaponin AIII from 1 kg of raw plant material.[2]

Quantitative Data

The following tables summarize key quantitative data related to the extraction and biological activity of this compound.

| Extraction Parameter | Value | Source |

| Yield of Saponin-Enriched Fraction (from 70% Methanol Extract) | 21.8% (w/w) | [1] |

| Concentration of Timosaponin AIII in 70% Methanol Extract | 12.2 mg/g | [1] |

| Concentration of Timosaponin AIII in n-Butanol Fraction | 40.0 mg/g | [1] |

| Yield of High-Purity Timosaponin AIII (Enzymatic Method) | ~7 g per 1 kg of Rhizomes | [2] |

| Cell Line | IC50 Value (µM) | Biological Effect | Source |

| HepG2 (Liver Cancer) | 15.41 | Cytotoxicity | [4][5] |

| A549/Taxol (Taxol-Resistant Lung Cancer) | 5.12 | Cytotoxicity | [4] |

| A2780/Taxol (Taxol-Resistant Ovarian Cancer) | 4.64 | Cytotoxicity | [4] |

| HL-60 (Promyelocytic Leukemia) | Not specified, but significant inhibition of proliferation | Apoptosis | [6] |

| BV-2 (Microglia) / SK-N-SH (Neuroblastoma) | Not specified, but significant inhibition of NF-κB activation | Anti-inflammatory | [7] |

| Acetylcholinesterase (AChE) | 35.4 | Enzyme Inhibition | [7] |

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[5][7] This inhibition is thought to be a primary mechanism behind its anti-inflammatory properties.

Modulation of the PI3K/Akt/mTOR Pathway

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines.[4][8] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key mechanism of the compound's anti-cancer effects.

Activation of the MAPK Pathway

In some cellular contexts, this compound has been shown to activate the p38 and JNK arms of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to apoptosis in cancer cells.[6]

Conclusion

This compound (Timosaponin AIII) is a well-characterized steroidal saponin with a rich history of investigation. Its isolation from Anemarrhena asphodeloides has been refined over the years, with modern enzymatic techniques offering significant improvements in yield and purity. The compound's diverse pharmacological activities are underpinned by its ability to modulate multiple critical signaling pathways, making it a compound of significant interest for the development of novel therapeutics in oncology, inflammation, and neurodegenerative diseases. This guide provides a foundational resource for researchers and professionals in these fields to further explore the potential of this compound.

References

- 1. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of highly purified timosaponin AIII from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 6. Timosaponin AIII mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Timosaponin AIII, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Timosaponin AIII, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemarrhenasaponin III: A Technical Overview of a Bioactive Saponin

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Anemarrhenasaponin III is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant used in traditional medicine.[1][2][3] Due to the limited specific research on this compound, this guide incorporates extensive data from its closely related and well-studied analogue, Timosaponin AIII, which is also a major bioactive constituent of the same plant. Timosaponin AIII is often used as a representative compound to elucidate the pharmacological activities of saponins from Anemarrhena asphodeloides.

| Identifier | Value |

| CAS Number | 163047-23-2[1][2][3] |

| Molecular Formula | C39H64O14[1][2][4] |

| Molecular Weight | 756.92 g/mol [1][2] |

Quantitative Biological Activity Data

The biological activities of saponins from Anemarrhena asphodeloides have been predominantly evaluated through studies on Timosaponin AIII. The following tables summarize the key quantitative data from these investigations.

Anticancer Activity of Timosaponin AIII

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HepG2 | Hepatocellular Carcinoma | MTT Assay (24h) | 15.41 µM | [5] |

| HCT-15 | Colorectal Cancer | MTT Assay | 6.1 µM | |

| A549/Taxol | Taxol-Resistant Lung Cancer | MTT Assay | 5.12 µM | [6] |

| A2780/Taxol | Taxol-Resistant Ovarian Cancer | MTT Assay | 4.64 µM | [6] |

Anti-inflammatory and Enzyme Inhibitory Activity of Timosaponin AIII

| Target | Activity | Assay | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | Enzymatic Assay | 35.4 µM | |

| Respiratory Syncytial Virus (RSV) | Antiviral Activity | Cell-based Assay | 1.0 µM | [5] |

| Nitric Oxide (NO) Production (LPS-stimulated N9 microglial cells) | Anti-inflammatory | Griess Assay | 11.91 µM (for Timosaponin BIII) | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Timosaponin AIII are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: After cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample of tissue or cell extract.[11][12][13][14]

Procedure:

-

Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

This assay is used to measure the activation of the NF-κB transcription factor.[15][16][17][18][19]

Procedure:

-

Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: Treat the transfected cells with the test compound for a specified period.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity, which corresponds to NF-κB activation, using a luminometer after adding the luciferase substrate.

-

Normalization: Measure the Renilla luciferase activity to normalize for transfection efficiency and cell number. The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.

Signaling Pathways and Mechanisms of Action

Timosaponin AIII has been shown to exert its biological effects through the modulation of several key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Timosaponin AIII has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth in many cancers.[5][6][20][21] Inhibition of this pathway by Timosaponin AIII can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Timosaponin AIII.

NF-κB Signaling Pathway in Inflammation

Timosaponin AIII has demonstrated anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[5][21][22] This pathway is a key regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.

Caption: Timosaponin AIII's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer potential of a compound like Timosaponin AIII.

Caption: A logical workflow for evaluating the anticancer properties of Timosaponin AIII.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 17. bowdish.ca [bowdish.ca]

- 18. researchgate.net [researchgate.net]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. frontiersin.org [frontiersin.org]

Anemarrhenasaponin III: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Anemarrhenasaponin III (Timosaponin AIII), a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides, has garnered significant attention in recent years for its diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the existing literature, focusing on its anti-cancer, neuroprotective, and anti-inflammatory properties. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to facilitate further research and development of this promising natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental models.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-15 | Human Colorectal Cancer | 6.1 | [1] |

| HepG2 | Human Hepatocellular Carcinoma | 15.41 | [1] |

| A549/Taxol | Taxol-Resistant Lung Adenocarcinoma | 5.12 | [1] |

| A2780/Taxol | Taxol-Resistant Ovarian Cancer | 4.64 | [1] |

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

| Dosage | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| 25 mg/kg (intragastric) | 105.7 ± 14.9 | - | 2.74 ± 1.68 | 921.8 ± 289.0 | [1] |

| Zhimu extract (10 g/kg, containing 18.7 mg/kg TSAIII) | 84.3 ± 8.6 | 5.2 ± 1.1 | 1.74 ± 0.17 | - | [1] |

| Zhimu/Bai formula (10 g/kg, containing 19.2 mg/kg TSAIII) | 94.4 ± 3.8 | 5.6 ± 0.9 | 3.53 ± 1.65 | - | [1] |

| Zhimu/Baihe formula (containing 6.4 mg/kg TSAIII) | 22.2 ± 6.5 | 3.15 ± 0.62 | 9.9 ± 2.8 | 206.0 ± 45.1 | [1] |

| Rhizoma Anemarrhenae extract (equivalent to 3 g crude drug/kg) | - | 2-8 | 4.06-9.77 | - | [2] |

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum concentration, t1/2 = Half-life, AUC = Area under the curve. Variations in pharmacokinetic parameters can be attributed to differences in the formulation and dosage administered.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent reagent, to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Read the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

Apoptosis and Cell Cycle Analysis in MCF-7 Breast Cancer Cells

Flow cytometry is employed to analyze the effects of this compound on the cell cycle and apoptosis induction.

Protocol:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.[7][8]

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold phosphate-buffered saline (PBS).[3][8]

-

Cell Fixation (for Cell Cycle Analysis): Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[3]

-

Staining for Apoptosis (Annexin V-FITC/Propidium Iodide): Resuspend the harvested cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

-

Staining for Cell Cycle (Propidium Iodide): Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.[3]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic, necrotic) or the cell cycle (G0/G1, S, G2/M).[7][9]

Anti-inflammatory Activity: Nitric Oxide (NO) Measurement in RAW 264.7 Macrophages

The anti-inflammatory effect of this compound can be assessed by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for a specified time (e.g., 1-3 hours).[2][10]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[2]

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent system.[11] This typically involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at approximately 540 nm.

-

Data Analysis: The amount of nitrite is calculated from a standard curve, and the inhibitory effect of this compound on NO production is determined.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-Cancer Mechanisms

This compound has been shown to inhibit cancer cell growth, induce apoptosis, and reverse multidrug resistance.

Caption: this compound anti-cancer signaling pathways.

Anti-Inflammatory Mechanism

The anti-inflammatory effects of saponins from Anemarrhena asphodeloides are mediated through the inhibition of pro-inflammatory signaling cascades.

Caption: this compound anti-inflammatory signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis

The following diagram illustrates a typical workflow for assessing the in vitro anti-cancer effects of this compound.

References

- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell cycle arrest and apoptotic studies of Terminalia chebula against MCF-7 breast cancer cell line: an in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Anemarrhenasaponin III: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin III, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant interest for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for advancing research and development efforts. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a standardized experimental protocol for solubility determination, and explores its molecular mechanism of action by visualizing a key signaling pathway it modulates. This document is intended to serve as a foundational resource for researchers engaged in the formulation, delivery, and mechanistic evaluation of this promising natural compound.

Solubility of this compound

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on the general characteristics of steroidal saponins and information available for structurally similar compounds, a qualitative and estimated solubility profile can be established. Steroidal saponins are amphiphilic molecules, possessing both a hydrophobic steroidal aglycone and a hydrophilic sugar moiety, which results in variable solubility depending on the polarity of the solvent.

For practical laboratory use, this compound is often prepared in stock solutions using polar aprotic solvents. While specific mg/mL values are not consistently reported, one supplier suggests that a related saponin is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), slightly soluble in methanol, ethyl acetate, and chloroform, and insoluble in water.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Type | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble |

| Water | H₂O | Polar Protic | Insoluble |

| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Slightly Soluble |

Note: This data is based on qualitative descriptions and data from structurally related compounds. It is strongly recommended that researchers determine the precise solubility for their specific experimental conditions.

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible solubility data for this compound, a standardized experimental protocol is essential. The following methodology is a general guideline that can be adapted for various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (powder)

-

Selected solvents (e.g., DMSO, methanol, ethanol, water)

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath for temperature control (e.g., 37°C)

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable analytical method for quantification

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial. The exact amount should be more than what is expected to dissolve to ensure that an equilibrium with the solid phase is achieved.

-

-

Equilibration:

-

Gently mix the suspension at room temperature using a vortex mixer for 1-2 minutes.

-

If the compound has not dissolved, sonicate the vial in a water bath for up to 5 minutes to aid in the dispersion of solid particles.

-

To facilitate dissolution and mimic physiological conditions, the solution can be warmed to 37°C in a water bath or incubator for a defined period (e.g., 60 minutes), with intermittent mixing.

-

Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) at a constant temperature to ensure that the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated analytical technique such as HPLC.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or g/100 mL.

-

Signaling Pathway Modulation by a Structurally Related Saponin

While the specific signaling pathways modulated by this compound are still under active investigation, studies on the structurally similar steroidal saponin, Timosaponin AIII, provide valuable insights into its potential mechanism of action. Research has shown that Timosaponin AIII can activate the constitutive androstane receptor (CAR), a key nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds. This activation is achieved through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Specifically, Timosaponin AIII has been demonstrated to inhibit the phosphorylation of EGFR, which in turn prevents the downstream phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2).[1] The dephosphorylation of ERK1/2 allows for the nuclear translocation of CAR, where it can then regulate the expression of target genes, including drug-metabolizing enzymes.[1] This pathway highlights a potential mechanism by which this compound could influence cellular metabolism and response to other therapeutic agents.

Conclusion

This compound presents a compelling profile for further investigation as a therapeutic agent. While a detailed, quantitative understanding of its solubility across a wide range of solvents requires further empirical determination, the existing data and the provided standardized protocol offer a solid foundation for researchers. Furthermore, the elucidation of its potential mechanism of action through the inhibition of the EGFR/ERK signaling pathway, as inferred from studies on a closely related compound, opens new avenues for exploring its pharmacological effects and potential drug-drug interactions. This technical guide serves to consolidate the current knowledge and provide practical tools to facilitate ongoing and future research into this important natural product.

References

Anemarrhenasaponin III: A Deep Dive into its Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on Anemarrhenasaponin III is limited in publicly available scientific literature. This guide provides a comprehensive overview of its pharmacological profile based on the activities of structurally similar steroidal saponins isolated from the same plant, Anemarrhena asphodeloides, namely Timosaponin AIII and Anemarsaponin B. The presented data and pathways are inferred and should be validated by direct experimental investigation of this compound.

Introduction

This compound is a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides Bunge (Liliaceae)[1]. Steroidal saponins from this plant have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This technical guide aims to provide a detailed overview of the putative pharmacological profile of this compound, drawing upon the wealth of data available for its close structural analogs. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development, guiding future investigations into the therapeutic potential of this compound.

Core Pharmacological Activities

Based on studies of related saponins, this compound is predicted to exhibit significant anti-inflammatory, neuroprotective, and anticancer properties. The subsequent sections will delve into the quantitative data and mechanistic pathways associated with these activities.

Anti-inflammatory Activity

The anti-inflammatory effects of saponins from Anemarrhena asphodeloides are well-documented. These compounds are known to suppress the production of pro-inflammatory mediators.

Table 1: Inferred Anti-inflammatory Activity of this compound

| Target | Test System | Measured Effect | IC50 Value (Inferred) | Reference Compound |

| iNOS Expression | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | ~5-15 µM | Anemarsaponin B |

| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Inhibition of prostaglandin E2 (PGE2) production | ~5-20 µM | Anemarsaponin B |

| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α release | ~10-25 µM | Anemarsaponin B |

| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-6 release | ~10-30 µM | Anemarsaponin B |

Note: IC50 values are estimations based on the reported activities of Anemarsaponin B and other related saponins.

Neuroprotective Effects

Saponins have demonstrated potential in protecting neuronal cells from various insults, suggesting a possible therapeutic role in neurodegenerative diseases.

Table 2: Inferred Neuroprotective Activity of this compound

| Assay | Cell Line/Model | Measured Effect | Inferred Potency | Reference Compound |

| Oxidative Stress-induced Cell Death | SH-SY5Y neuroblastoma cells | Increased cell viability | Concentration-dependent | General Saponins |

| Aβ-induced Toxicity | Primary cortical neurons | Reduction in apoptosis | Concentration-dependent | General Saponins |

Anticancer Activity

Several saponins have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Table 3: Inferred Anticancer Activity of this compound

| Cancer Cell Line | Assay | Measured Effect | Inferred IC50 Range | Reference Compounds |

| Human Breast Cancer (MCF-7) | MTT Assay | Inhibition of cell proliferation | 10-50 µM | Timosaponin AIII |

| Human Hepatoma (HepG2) | MTT Assay | Induction of apoptosis | 10-50 µM | Timosaponin AIII |

| Human Lung Cancer (A549) | MTT Assay | Inhibition of cell viability | 15-60 µM | Timosaponin AIII |

Note: IC50 values are estimations based on reported activities of Timosaponin AIII and may vary significantly for this compound.

Signaling Pathways

The pharmacological effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation, cell survival, and oxidative stress response.

Inhibition of NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory activity of related saponins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical regulator of genes involved in inflammation and immunity.

Caption: Inferred inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are crucial in transducing extracellular signals to cellular responses. Saponins from Anemarrhena asphodeloides have been shown to modulate MAPK pathways, which are implicated in both inflammation and cancer.

Caption: Inferred modulation of MAPK signaling pathways by this compound.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Activation of this pathway by phytochemicals can protect cells from oxidative stress, a common feature in inflammation and neurodegeneration.

Caption: Inferred activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the inferred pharmacological profile of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

Anemarrhenasaponin III: A Preliminary Bioactivity Screening Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of Anemarrhenasaponin III is limited in publicly available scientific literature. This technical guide leverages detailed findings from a closely related steroidal saponin, Anemarsaponin B, isolated from the same source, Anemarrhena asphodeloides, to provide a preliminary overview of potential bioactivities and mechanisms of action. The presented data and protocols should be considered as a starting point for further investigation into this compound.

Executive Summary

This compound is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides. While direct studies on its bioactivity are not extensively documented, research on analogous compounds from the same plant, such as Anemarsaponin B, suggests a strong potential for anti-inflammatory properties. This guide summarizes the known anti-inflammatory effects of Anemarsaponin B as a predictive model for this compound, detailing its impact on key inflammatory mediators and signaling pathways. The methodologies for the key experiments are provided to facilitate further research and direct screening of this compound.

Potential Bioactivity: Anti-Inflammatory Effects

Based on the activity of the related compound Anemarsaponin B, this compound is predicted to exhibit significant anti-inflammatory activity. The primary mechanism is likely the suppression of pro-inflammatory mediators in immune cells such as macrophages.

Quantitative Data on Anti-Inflammatory Activity (Anemarsaponin B)

The following table summarizes the inhibitory effects of Anemarsaponin B on the production of key inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Bioactivity | Assay | Target Molecule | Method | Key Findings (Anemarsaponin B) |

| Inhibition of Nitric Oxide Production | Griess Assay | Nitric Oxide (NO) | Colorimetric | Dose-dependent reduction in NO production. |

| Downregulation of Pro-Inflammatory Enzymes | Western Blot, RT-PCR | iNOS, COX-2 | Protein and mRNA expression analysis | Significant, dose-dependent decrease in both protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] |

| Reduction of Pro-Inflammatory Cytokines | ELISA, RT-PCR | TNF-α, IL-6 | Protein and mRNA level quantification | Dose-dependent reduction in the production and expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory potential of saponins like this compound, based on studies with Anemarsaponin B.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

RAW 264.7 cells are seeded in a 96-well plate and treated as described in section 3.1.

-

After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

-

Following treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Real-Time PCR (RT-PCR)

-

Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-time PCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

-

The relative mRNA expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Cell culture supernatants are collected after treatment.

-

The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

Predicted Signaling Pathways

Based on the findings for Anemarsaponin B, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and p38 MAPK pathways.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Anemarsaponin B has been shown to inhibit this pathway.[1]

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. Anemarsaponin B has been observed to inhibit the phosphorylation of key components in this pathway.[1]

Caption: Predicted inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary bioactivity screening of a compound like this compound for anti-inflammatory effects.

Caption: Experimental workflow for anti-inflammatory screening.

Future Directions

The preliminary data on Anemarsaponin B strongly suggests that this compound warrants further investigation as a potential anti-inflammatory agent. Future research should focus on:

-

Direct Bioactivity Screening: Performing the described assays specifically with this compound to confirm and quantify its anti-inflammatory effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activities of different anemarrhenasaponins to understand the structural determinants of their bioactivity.

-

Neuroprotective and Anticancer Screening: Given the known properties of saponins, exploring the potential of this compound in models of neurodegenerative diseases and cancer is also a promising avenue.

This whitepaper provides a foundational guide for initiating research into the bioactivity of this compound. The provided protocols and predicted mechanisms of action offer a robust framework for designing and executing these future studies.

References

A Technical Guide to Saponin Profiling in Anemarrhena asphodeloides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhena asphodeloides Bunge, a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia. The rhizome of this plant is rich in a diverse array of bioactive compounds, with steroidal saponins being among the most significant. These saponins, particularly timosaponin AIII and timosaponin BII, have garnered considerable scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, neuroprotective, and anti-diabetic effects.[1][2] This technical guide provides an in-depth overview of the methodologies for saponin profiling in Anemarrhena asphodeloides, including extraction, separation, identification, and quantification, as well as an exploration of the key signaling pathways modulated by these compounds.

Major Saponins in Anemarrhena asphodeloides

The primary class of saponins found in Anemarrhena asphodeloides are steroidal saponins. These compounds are characterized by a steroidal aglycone backbone (sapogenin) linked to one or more sugar moieties. The most well-studied of these are:

-

Timosaponin AIII: A furostanol saponin recognized for its potent biological activities, including anti-cancer and anti-inflammatory effects.[3][4]

-

Timosaponin BII: Another abundant furostanol saponin that contributes to the overall pharmacological profile of the plant.[1]

-

Anemarsaponin B: A spirostanol saponin that has demonstrated significant anti-inflammatory properties.[2]

-

Sarsasapogenin: A common sapogenin found in Anemarrhena asphodeloides, often resulting from the hydrolysis of more complex saponins.[1]

Quantitative Analysis of Major Saponins

The concentration of saponins in Anemarrhena asphodeloides rhizomes can vary depending on factors such as the plant's origin, age, and processing methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the most common and reliable methods for the quantification of these compounds.[5][6][7]

| Saponin | Concentration in Crude Rhizome Extract (mg/g) | Analytical Method | Reference |

| Timosaponin AIII | 11.03 | HPLC-MS/MS | [5] |

| Timosaponin BII | 40.85 | HPLC-MS/MS | [5] |

| Timosaponin BIII | 2.32 | HPLC-MS/MS | [5] |

| Timosaponin E1 | 9.56 | HPLC-MS/MS | [5] |

| Timosaponin A-I | 3.26 | HPLC-MS/MS | [5] |

| Neomangiferin | 11.86 | HPLC-MS/MS | [5] |

| Mangiferin | 14.69 | HPLC-MS/MS | [5] |

| Saponin | Concentration in Salt-Processed Rhizome Extract (mg/g) | Analytical Method | Reference |

| Timosaponin AIII | 38.4 | UPLC-MS/MS | [8] |

| Timosaponin BIII | 25.6 | UPLC-MS/MS | [8] |

| Mangiferin | 8.6 | UPLC-MS/MS | [8] |

Experimental Protocols

Extraction and Fractionation of Saponins

A common method for the extraction and enrichment of saponins from Anemarrhena asphodeloides rhizomes involves solvent extraction followed by fractionation.

Protocol:

-

Powdering: Air-dried rhizomes of Anemarrhena asphodeloides are ground into a fine powder.

-

Extraction: The powdered rhizomes are extracted with 70-75% ethanol or methanol at room temperature or under reflux for 1-2 hours. This process is typically repeated three times to ensure exhaustive extraction.[8][9]

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): For enrichment of the saponin fraction, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponins are typically enriched in the n-butanol fraction.

UPLC-Q-TOF-MS for Saponin Profiling

This method allows for the rapid separation and identification of a wide range of saponins and other chemical constituents.[10][11]

Instrumentation:

-

UPLC System: Waters ACQUITY UPLC or similar.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[7]

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.[12]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

-

Gradient Elution: A typical gradient might start at 5-10% B, increasing to 90-95% B over 20-30 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3-0.4 mL/min.

-

Column Temperature: 35-45 °C.[13]

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative modes are both used, as different compounds may ionize more efficiently in one mode over the other.[13]

-

Capillary Voltage: 2.5-3.5 kV.

-

Source Temperature: 120-150 °C.[11]

-

Desolvation Gas Temperature: 450-550 °C.[11]

-

Desolvation Gas Flow: 800-1000 L/h.[11]

-

Cone Voltage: 30-40 V.[11]

-

Collision Energy: A low collision energy (e.g., 6 V) is used for precursor ion information, and a ramped higher collision energy (e.g., 10-40 V) is used for fragmentation data (MSE).[11]

-

Mass Range: m/z 50-1200.[11]

HPLC-MS/MS for Targeted Quantification

For the precise quantification of specific saponins, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed.[5]

Instrumentation:

-

HPLC System: Agilent 1200 series or similar.

-

Column: Grace Alltima C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[12]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% acetic acid or formic acid.[7][12]

-

Gradient Elution: A suitable gradient is developed to separate the target analytes.

-

Flow Rate: 0.8-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

Mass Spectrometry Conditions (MRM):

-

Ionization Mode: Typically ESI positive mode for many saponins.[5]

-

MRM Transitions: Specific precursor-to-product ion transitions are optimized for each target saponin and the internal standard. For example:

-

Dwell Time, Cone Voltage, and Collision Energy: These parameters are optimized for each transition to maximize sensitivity.

Signaling Pathways and Visualizations

Saponins from Anemarrhena asphodeloides exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.

Experimental Workflow for Saponin Profiling

The overall process for the comprehensive analysis of saponins from Anemarrhena asphodeloides can be summarized in the following workflow.

Timosaponin AIII and the NF-κB Signaling Pathway

Timosaponin AIII has been shown to exhibit anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][14] This pathway is a key regulator of the inflammatory response.

References

- 1. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 4. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the pharmacokinetics of timosaponin AIII, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07979H [pubs.rsc.org]

- 9. Comparison of Various Solvent Extracts and Major Bioactive Components from Unsalt-Fried and Salt-Fried Rhizomes of Anemarrhena asphodeloides for Antioxidant, Anti-α-Glucosidase, and Anti-Acetylcholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phcog.com [phcog.com]

- 12. Determination of the chemical constituents of the different processed products of Anemarrhena asphodeloides Rhizomes by high-performance liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Anemarrhenasaponin III physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin III is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant utilized in traditional medicine. This document provides an in-depth overview of the physical and chemical characteristics of this compound, alongside generalized experimental protocols for its extraction, purification, and analysis. Furthermore, it elucidates the current understanding of its biological activities and underlying molecular mechanisms, with a focus on its anti-inflammatory and neuroprotective potential. All quantitative data are presented in tabular format for clarity, and key signaling pathways are visualized using diagrams.

Physical and Chemical Characteristics

This compound is a complex steroidal glycoside. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases and literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₉H₆₄O₁₄ | [1][2][3] |

| Molecular Weight | 756.92 g/mol | [1][2][3] |

| CAS Number | 163047-23-2 | [1][2] |

| Appearance | White to off-white powder or solid | [3] |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [3] |